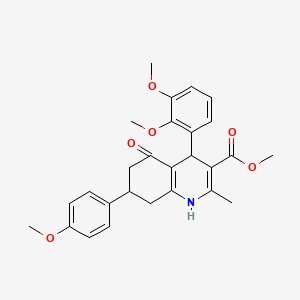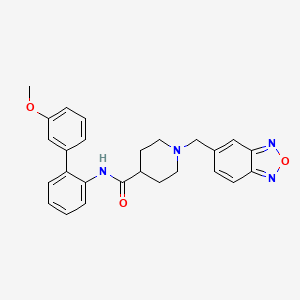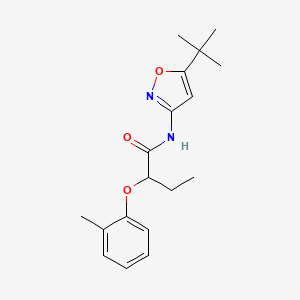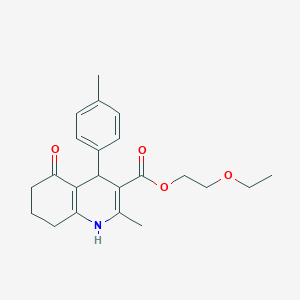![molecular formula C21H27N3O4 B5143536 1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone](/img/structure/B5143536.png)
1-cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CXB is a small molecule that belongs to the class of piperazinone derivatives. It was first synthesized by researchers at Pfizer in the early 2000s and has since been studied for its potential use in treating various neurological disorders, including anxiety, depression, and epilepsy. CXB has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in regulating various cellular processes in the brain.
作用机制
The mechanism of action of CXB is believed to be through its interaction with the sigma-1 receptor. This receptor is involved in regulating various cellular processes in the brain, including calcium signaling, neurotransmitter release, and mitochondrial function. CXB has been shown to modulate the activity of the sigma-1 receptor, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
CXB has been shown to have a number of biochemical and physiological effects in the brain. It has been shown to increase the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine. CXB has also been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in the brain.
实验室实验的优点和局限性
One advantage of using CXB in lab experiments is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various cellular processes. However, one limitation of using CXB is its relatively low potency compared to other sigma-1 receptor ligands, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for research on CXB. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. CXB has been shown to enhance neuroprotection and reduce oxidative stress in the brain, which may make it a promising candidate for these conditions. Another area of interest is the development of more potent and selective sigma-1 receptor ligands, which may improve the usefulness of CXB in lab experiments and potential therapeutic applications.
In conclusion, CXB is a compound that has been extensively studied for its potential therapeutic effects in various neurological disorders. Its high affinity for the sigma-1 receptor makes it a useful tool for studying the role of this receptor in various cellular processes. While there are limitations to its use in lab experiments, CXB has shown promise as a potential treatment for neurodegenerative disorders, and future research may lead to the development of more potent and selective sigma-1 receptor ligands.
合成方法
The synthesis of CXB involves several steps, including the reaction of 2-amino-5-methylbenzoic acid with ethyl chloroformate to form the corresponding ethyl ester. This ester is then reacted with 2-(2-methoxyethyl)-6-hydroxybenzoxazole in the presence of a coupling agent to form the benzoxazolyl ethyl ester. The final step involves the reaction of the benzoxazolyl ethyl ester with cyclohexyl isocyanate in the presence of a catalyst to form CXB.
科学研究应用
CXB has been extensively studied for its potential therapeutic effects in various neurological disorders. It has been shown to exhibit anxiolytic, antidepressant, and anticonvulsant effects in animal models. CXB has also been shown to enhance neuroprotection and reduce oxidative stress in the brain.
属性
IUPAC Name |
1-cyclohexyl-4-[2-(2-methoxyethyl)-1,3-benzoxazole-6-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4/c1-27-12-9-19-22-17-8-7-15(13-18(17)28-19)21(26)23-10-11-24(20(25)14-23)16-5-3-2-4-6-16/h7-8,13,16H,2-6,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYLSPHNMULSIGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NC2=C(O1)C=C(C=C2)C(=O)N3CCN(C(=O)C3)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexyl-4-{[2-(2-methoxyethyl)-1,3-benzoxazol-6-yl]carbonyl}-2-piperazinone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-methoxyphenyl)benzamide](/img/structure/B5143480.png)
![2-[(2-chloro-4-fluorophenoxy)methyl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5143482.png)
![4-[2-(2-fluorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5143486.png)
![N-{1-[1-(3-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5143487.png)

![N-(4-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5143493.png)
![[(1-{1-[(8-chloro-2-quinolinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5143495.png)


![2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5143530.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
![5-(1-pyrrolidinyl)-6-[4-(2-thienylcarbonyl)-1-piperazinyl][1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B5143546.png)
![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)
